2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O/c19-16-12-14(9-11-21-16)18(23)22-17(13-6-2-1-3-7-13)15-8-4-5-10-20-15/h1-12,17H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLRHIDBIHDMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)NC(=O)C3=CC(=NC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the use of N-fluoropyridinium salts as precursors. These salts can be prepared by reacting the corresponding pyridine with fluorine gas in the presence of a strong acid . The subsequent steps involve nucleophilic substitution reactions to introduce the phenyl and carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and pyridine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry
-
Antitumor Activity :
Compound Target Cell Line IC50 (µM) 26a A549 1.59 26a H460 0.72 26a HT-29 0.56 - Mechanism of Action :
-
Biochemical Assays :
- Explored as a ligand in various biochemical assays, contributing to the understanding of enzyme interactions and cellular mechanisms .
- In Vitro Studies :
-
Wound Healing Assay :
- The compound demonstrated the ability to inhibit cell migration, further supporting its role in cancer treatment .
-
Molecular Docking Studies :
- Computational studies suggest effective binding to c-Met kinase, providing insights into its mechanism as a targeted therapy for specific cancers .
Industrial Applications
The unique properties of 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide allow it to be utilized in:
-
Material Science :
- Development of advanced materials with specific electronic properties due to the fluorine atom's influence on molecular interactions .
-
Pharmaceutical Development :
- Its structural characteristics make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications .
Case Studies
Several studies highlight the promising applications of this compound:
- HPK1 Inhibitors : Recent research has identified related pyridine derivatives showing strong inhibitory activity against HPK1, demonstrating efficacy in preclinical models of colorectal cancer .
- Fluorinated Pyridines in Cancer Therapy : A series of studies have documented the synthesis and evaluation of fluorinated pyridines, establishing their role in targeting specific cancer pathways effectively .
Mechanism of Action
The mechanism by which 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substitution patterns, and pharmacological implications:
Pyridine Carboxamide Derivatives
- JNJ-47965567 (2-(Phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide): Key Differences: Substituted at the 3-pyridine position with a phenylthio group and a tetrahydro-pyran-piperazine moiety. Comparison: Unlike the target compound’s 2-fluoro-4-carboxamide scaffold, JNJ-47965567’s 3-carboxamide and sulfur-containing groups likely alter binding kinetics and metabolic pathways.
N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide (Metabolite):
- Key Differences : Features a chlorophenyl group and a hydroxybenzyl substituent.
- Implications : The chlorine atom may increase electronegativity, while the hydroxyl group could facilitate Phase II metabolism (e.g., glucuronidation) .
- Comparison : The absence of fluorine and presence of chlorine in this analog may result in differing pharmacokinetic profiles and target affinities.
1,4-Dihydropyridine Carboxamides
- AZ257 (6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide): Key Differences: Contains a 1,4-dihydropyridine core with bromophenyl, furyl, and thioether substituents. Implications: The dihydropyridine scaffold is associated with calcium channel modulation, while the bromine atom may enhance halogen bonding in target interactions . Comparison: The saturated dihydropyridine ring in AZ257 contrasts with the aromatic pyridine in the target compound, suggesting divergent biological targets (e.g., cardiovascular vs. neurological).
Impurity and Reference Standard Analogs
- 2-[(RS)-(Pyridin-2-yl)[4-(sulphonato-oxy)phenyl]methyl]phenyl Disodium Sulphate :
- Key Differences : Sulfonate and disodium sulfate groups increase hydrophilicity, likely making it a polar metabolite or synthetic intermediate.
- Implications : Such compounds are often reference standards for quality control, highlighting the importance of stereochemical purity in the target compound’s synthesis .
Comparative Data Table
Biological Activity
2-Fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its antitumor properties.
Chemical Structure and Properties
The molecular formula for 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide is with a molecular weight of approximately 270.3 g/mol. The compound features a pyridine core substituted with a phenyl group and a carboxamide moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have shown that compounds similar to 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide exhibit significant antitumor activity. For instance, derivatives of pyridine have been synthesized and tested for their inhibitory effects on various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer) cells.
Table 1: Antitumor Activity of Pyridine Derivatives
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 26a | A549 | 1.59 |
| 26a | H460 | 0.72 |
| 26a | HT-29 | 0.56 |
The most promising derivative in the study exhibited an IC50 value of 0.016 µM against c-Met kinase, indicating potent inhibition which correlates with cytotoxicity against cancer cells .
The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways, such as the c-Met pathway, which is crucial for tumor growth and metastasis. The structure-activity relationship studies suggest that electron-withdrawing groups on the phenyl ring enhance the biological activity, making these compounds more effective as antitumor agents .
Case Studies
- In Vitro Studies : In vitro assays revealed that the compound led to significant apoptosis in treated cancer cells, as evidenced by acridine orange/ethidium bromide staining techniques. The results indicated increased apoptosis rates in A549 and HT-29 cells when treated with 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide derivatives .
- Wound Healing Assay : The wound healing assay demonstrated that the compound could inhibit cell migration, further supporting its potential as an antimetastatic agent .
- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the active site of c-Met kinase, providing insights into its potential as a targeted therapy for cancers driven by this pathway .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 2-fluoropyridine-4-carboxylic acid and phenyl(pyridin-2-yl)methanamine. Key steps include activating the carboxylic acid using carbodiimides (e.g., EDC/HOBt) and optimizing solvent polarity (e.g., DMF or THF) to enhance coupling efficiency . Monitoring reaction progress via TLC or HPLC is critical. Post-synthesis purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity ≥98% is typical for research-grade material .
- Structural Confirmation : Employ H/C NMR to verify fluorine substitution patterns and amide bond formation. X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) provides definitive confirmation .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Screen for activity in enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement) based on structural analogs. For example, pyridine-carboxamide derivatives often target adenosine receptors or inflammatory enzymes like COX-2 . Use HEK293 or CHO cell lines transfected with target receptors for functional assays. IC values should be determined using dose-response curves (GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
- Methodological Answer :
- Core Modifications : Introduce substituents at the phenyl or pyridine rings (e.g., electron-withdrawing groups like -CF) to modulate binding affinity.
- Fluorine Position : Compare bioactivity of 2-fluoro vs. 3-fluoro isomers to assess positional effects on target engagement .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins. Validate predictions via site-directed mutagenesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell passage number, buffer pH).
- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
- Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR vs. ITC for binding kinetics) to confirm consistency .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human or murine) and monitor parent compound depletion via LC-MS. Calculate intrinsic clearance (Cl) .
- Toxicity : Perform MTT assays on HepG2 cells for acute cytotoxicity. For genotoxicity, use Ames tests (bacterial reverse mutation) or micronucleus assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
